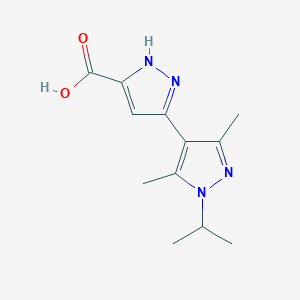

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

カタログ番号 B2788866

CAS番号:

1044275-20-8

分子量: 248.286

InChIキー: YLRUIZVZRUFWDV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a chemical substance with the molecular formula C12H16N4O2 . It has a molecular weight of 248.28 . The IUPAC name for this compound is 1’-isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3, (H,13,14) (H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.科学的研究の応用

- 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid serves as a valuable reagent in Suzuki coupling reactions. These reactions involve the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryl compounds. Researchers use this method to synthesize complex organic molecules for drug discovery and materials science .

- The compound participates in copper-catalyzed azidation reactions. Azidation introduces azide groups (-N₃) into organic molecules, enabling the synthesis of diverse functionalized compounds. Researchers explore this strategy to create novel building blocks for drug development and chemical biology .

- Scientists have utilized 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid in the preparation of selective quinazolinyl-phenol inhibitors targeting checkpoint kinase 1 (CHK1). These inhibitors hold promise as potential antitumor agents and radioprotectants. CHK1 inhibition disrupts DNA damage repair pathways, making it an attractive target for cancer therapy .

- Researchers have employed this compound in the stereoselective synthesis of selective cathepsin inhibitors. Cathepsins are proteolytic enzymes involved in various physiological processes, including immune response and tissue remodeling. Inhibiting cathepsins may have therapeutic implications for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .

- The unique structure of 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid makes it interesting for materials science. Researchers explore its potential as a ligand in coordination chemistry, aiming to design metal-organic frameworks (MOFs) or other functional materials. MOFs have applications in gas storage, catalysis, and drug delivery .

- Proteomics studies benefit from this compound as a tool for investigating protein-ligand interactions. Its specific binding properties allow researchers to probe protein targets and understand their roles in cellular processes. By incorporating this ligand, scientists gain insights into protein function and potential drug targets .

Suzuki Coupling Reagent

Copper-Catalyzed Azidation

Selective Quinazolinyl-Phenol Inhibitors of CHK1

Stereoselective Synthesis of Cathepsin Inhibitors

Materials Science Applications

Proteomics Research

特性

IUPAC Name |

3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3,(H,13,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRUIZVZRUFWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)

![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2788796.png)

![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)